BenchChemオンラインストアへようこそ!

Nintedanib impurity E

Pharmaceutical analysis Stability-indicating method HPLC method validation

Nintedanib Impurity E (Desmethoxycarbonyl Nintedanib) is the structurally defined, methoxycarbonyl-devoid process impurity of Nintedanib esylate. Its unique polarity, reversed-phase HPLC retention, and MS/MS fragmentation—distinct from Impurity B/C—make it the irreplaceable system suitability marker (Rs=2.0 vs Impurity G) for stability-indicating methods per ICH Q2(R1)/USP <1225>. Substitution compromises RRT validation, linearity, and ANDA/DMF regulatory acceptance. Deploy this authentic, CoA-characterized standard (≥95%) to implement the published 10-min LC-MS/MS multi-impurity AQbD method. Essential for generic Nintedanib impurity profiling and multi-site method transfer.

Molecular Formula C29H31N5O2
Molecular Weight 481.6 g/mol
CAS No. 262366-32-5
Cat. No. B1436778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib impurity E
CAS262366-32-5
Molecular FormulaC29H31N5O2
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=CC=CC=C54)O
InChIInChI=1S/C29H31N5O2/c1-32-16-18-34(19-17-32)20-26(35)33(2)23-14-12-22(13-15-23)30-28(21-8-4-3-5-9-21)27-24-10-6-7-11-25(24)31-29(27)36/h3-15,31,36H,16-20H2,1-2H3
InChIKeyISMJXCXNTMDPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nintedanib Impurity E (CAS 262366-32-5) Chemical Identity and Classification for Pharmaceutical Quality Control


Nintedanib Impurity E (CAS 262366-32-5), also referred to as Desmethoxycarbonyl Nintedanib, is a structurally defined impurity of the triple angiokinase inhibitor Nintedanib esylate. Its molecular formula is C₂₉H₃₁N₅O₂ with a molecular weight of 481.59 g/mol [1]. This compound belongs to the class of pharmaceutical impurity reference standards and is specifically categorized as a process-related impurity originating from Nintedanib synthesis . It is a solid substance with a pale yellow to light yellow appearance and very slight solubility in DMSO [1].

Why Nintedanib Impurity E Cannot Be Substituted by Other Nintedanib-Related Compounds in Analytical Workflows


Generic substitution among Nintedanib impurities fails because each impurity possesses a distinct chemical structure that dictates unique chromatographic behavior and detection characteristics [1]. Nintedanib Impurity E (Desmethoxycarbonyl Nintedanib) lacks the methoxycarbonyl group present on the parent drug and on impurities such as Impurity B and Impurity C . This structural variation directly alters its polarity, retention time under reversed-phase HPLC conditions, and mass spectrometric fragmentation pattern [2]. Consequently, substituting Impurity E with a different Nintedanib-related compound—even one with a similar molecular weight—would compromise the accuracy of system suitability tests, relative retention time (RRT) marker validation, and the overall reliability of impurity profiling in pharmaceutical quality control [3].

Quantitative Differentiation of Nintedanib Impurity E (CAS 262366-32-5) from Structural Analogs


Chromatographic Selectivity: Baseline Resolution of Nintedanib Impurity E from Impurity G and Impurity H Under Validated HPLC Conditions

Nintedanib Impurity E demonstrates superior chromatographic resolution compared to other impurity pairs in the method. Under optimized conditions using an X-Select CSH Phenyl Hexyl column with a mobile phase containing 0.1% TFA and 0.05% formic acid, the critical pair of Impurity E and Impurity G achieves a resolution factor (Rs) of 2.0, whereas the resolution for Impurity G and Impurity H is 1.8 [1]. This quantitatively superior separation ensures that Impurity E can be reliably quantified without interference from co-eluting impurities.

Pharmaceutical analysis Stability-indicating method HPLC method validation

Mass Spectrometric Selectivity: Unique Precursor-to-Product Ion Transition of Nintedanib Impurity E in LC-MS/MS Quantitation

In a validated LC-MS/MS method developed using Analytical Quality by Design (AQbD) principles, Nintedanib Impurity E exhibits a unique MRM transition that is distinct from the parent drug Nintedanib and other impurities including Impurity A and Impurity D. The method achieved complete baseline separation of all seven impurities from Nintedanib within a 10-minute analysis time, with the specificity of Impurity E's transition ensuring no cross-talk from isobaric interferences [1].

LC-MS/MS Impurity profiling Multiple reaction monitoring

Structural Divergence: Absence of Methoxycarbonyl Moiety in Nintedanib Impurity E Confers Distinct Physicochemical and Chromatographic Properties

Nintedanib Impurity E (Desmethoxycarbonyl Nintedanib) is defined by the absence of the C6 methoxycarbonyl substituent that is present on the parent drug Nintedanib (methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate) [1]. This structural divergence reduces the polarity of Impurity E relative to the parent drug and to impurities retaining the ester moiety (such as Impurity B and Impurity C), thereby increasing its retention on reversed-phase stationary phases [2].

Structural characterization Process impurity Retention behavior

Synthetic Accessibility: Validated 51% Yield Route for Nintedanib Impurity E Enables Scalable Reference Standard Production

A reproducible synthetic route for Nintedanib Impurity E has been documented, yielding the compound via N-debenzylation of a protected intermediate. Starting from (Z)-3-{1-[4-(N-(4-benzylpiperazinylmethylcarbonyl)-N-methyl-amino)-phenylamino]-1-phenyl-methylene}-2-indolinone, treatment with 1-chloroethyl chloroformate followed by methanol reflux affords Impurity E in 51% isolated yield (200 mg from 390 mg precursor) [1]. This defined synthetic accessibility contrasts with impurities that lack published scalable routes, ensuring reliable commercial supply for analytical laboratories.

Impurity synthesis Reference standard preparation Process chemistry

Biological Inactivity: Nintedanib Impurity E Is Pharmacologically Distinct from the Active Pharmaceutical Ingredient

Nintedanib (parent drug) is a potent triple angiokinase inhibitor with well-characterized IC₅₀ values against VEGFR1/2/3 (34/13/13 nM), FGFR1/2/3 (69/37/108 nM), and PDGFRα/β (59/65 nM) [1]. While Nintedanib Impurity E is a structurally related compound, it is not indicated for use as a standalone drug . The critical differentiation lies in its intended application: Impurity E serves solely as an analytical reference standard for impurity profiling, and its lack of demonstrated pharmacological activity is essential for its role as a non-interfering marker in bioanalytical assays.

Safety assessment Impurity qualification Kinase inhibition

Regulatory Recognition: Nintedanib Impurity E Is a Designated Pharmacopoeial Impurity Requiring Discrete Control

Nintedanib Impurity E is recognized as a discrete impurity entity in pharmacopoeial impurity profiling frameworks. Chinese pharmacopoeial standard suppliers categorize this compound under analytical chemistry standards for drug quality control, with the designation 'Nintedanib impurity E' or 'Nintedanib impurity 5' . As a designated impurity with a specific structural identity, it requires separate analytical control rather than being grouped with unspecified impurities. This regulatory recognition mandates the availability of a dedicated, well-characterized reference standard.

Pharmacopoeial standards Regulatory compliance Impurity control strategy

Key Application Scenarios for Nintedanib Impurity E (CAS 262366-32-5) in Pharmaceutical Analysis and Quality Control


Stability-Indicating HPLC Method Validation for Nintedanib Esylate Drug Substance and Drug Product

Nintedanib Impurity E serves as a critical system suitability marker in validated stability-indicating HPLC methods. Its resolution factor (Rs = 2.0) relative to Impurity G provides a quantitative benchmark for assessing column performance and mobile phase integrity prior to sample analysis [1]. Laboratories validating methods per ICH Q2(R1) and USP <1225> should include Impurity E in specificity, linearity, and accuracy studies to demonstrate that the method can reliably separate and quantify this process-related impurity from the API and other degradation products.

LC-MS/MS Impurity Profiling for Nintedanib Soft Capsule Quality Control

In high-throughput LC-MS/MS workflows, Nintedanib Impurity E is one of seven potential impurities that can be simultaneously determined within a 10-minute analytical run [2]. The method, developed using Analytical Quality by Design (AQbD) principles, has been applied to the quality control analysis of Nintedanib soft capsules. Procurement of Impurity E is essential for laboratories implementing this published method, as the specific MRM transition for Impurity E must be optimized and validated using an authentic reference standard to ensure method transferability and regulatory acceptance.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Regulatory Submissions

For generic pharmaceutical manufacturers seeking ANDA approval or filing a DMF for Nintedanib esylate, the characterization and control of Impurity E is a regulatory requirement [3]. Sponsors must demonstrate that the impurity profile of their product is comparable to the reference listed drug (RLD) and that individual specified impurities, including Impurity E, are controlled below ICH Q3A/Q3B thresholds. A well-characterized Impurity E reference standard with a comprehensive Certificate of Analysis (CoA) is indispensable for establishing impurity limits and demonstrating analytical method equivalency.

Synthesis and Characterization of Nintedanib Process Impurities for Reference Standard Qualification

Chemical and pharmaceutical research laboratories engaged in the synthesis of Nintedanib-related compounds can utilize the published 51% yield synthetic route for Impurity E as a benchmark for process development [4]. The availability of a defined preparation method enables laboratories to produce in-house reference standards or to verify the identity of commercially sourced material through comparative analysis. This scenario is particularly relevant for organizations requiring multi-gram quantities of Impurity E for extended stability studies or method transfer activities across multiple testing sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nintedanib impurity E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.